.beta.,.epsilon.-Carotene-3,3-diol, hexadecanoate tetradecanoate, (3R,3R,6R)-
Description
This compound, also known as Helenien or xanthophyll diphosphate (CAS: 104784-49-8), is a carotenoid ester derived from lutein. Its structure consists of a β,ε-carotene backbone with hydroxyl groups at positions 3 and 3', esterified with hexadecanoate (palmitate) and tetradecanoate (myristate) groups. The stereochemistry is defined as (3R,3R,6R), critical for its biological activity .
Properties
CAS No. |
104784-49-8 |
|---|---|
Molecular Formula |
C70H116O6 |
Molecular Weight |
1053.7 g/mol |
IUPAC Name |
hexadecanoic acid;(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol;tetradecanoic acid |
InChI |
InChI=1S/C40H56O2.C16H32O2.C14H28O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h11-25,35-37,41-42H,26-28H2,1-10H3;2-15H2,1H3,(H,17,18);2-13H2,1H3,(H,15,16)/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+;;/t35-,36+,37-;;/m0../s1 |
InChI Key |
VIBMEAHFTBNMBE-RUWTXISPSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCC(=O)O.CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@H]2C(=C[C@@H](CC2(C)C)O)C)/C)/C |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCC(=O)O.CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(CC2(C)C)O)C)C)C |
Synonyms |
.beta.,.epsilon.-Carotene-3,3-diol, hexadecanoate tetradecanoate, (3R,3R,6R)- |
Origin of Product |
United States |
Preparation Methods
Natural Extraction of β,ε-Carotene-3,3-diol
The diol backbone, (3R,3R,6R)-β,ε-carotene-3,3-diol, is often derived from plant sources such as Tagetes species, which are rich in hydroxylated carotenoids. Extraction involves solvent-based isolation using n-butanol or isopropanol under mild alkaline conditions (pH 8–10) to prevent degradation. Crude extracts are typically saponified with sodium hydroxide (0.1–1.0 M) to hydrolyze native fatty acid esters, yielding free diol.
Key Parameters
Stereospecific Esterification Strategies
Chemical Esterification with Acid Chlorides
The diol is esterified with hexadecanoyl and tetradecanoyl chlorides in a stepwise manner. To preserve stereochemistry, reactions are conducted under inert atmospheres at 0–5°C using pyridine as a base to neutralize HCl byproducts. Selective acylation at the 3- and 3'-positions is achieved by controlling stoichiometry (2:1 molar ratio of acyl chloride to diol).
Reaction Conditions
Enzymatic Esterification
Lipases (e.g., Candida antarctica Lipase B) enable regioselective esterification under mild conditions. The diol is reacted with hexadecanoic and tetradecanoic acids in tert-amyl alcohol at 45°C, with molecular sieves to absorb water. This method achieves 65–70% conversion while retaining stereochemical purity.
Purification and Isolation
Column Chromatography
Crude esters are purified via silica gel chromatography using gradient elution (hexane:ethyl acetate 9:1 to 4:1). Fractions containing the target compound are identified by HPLC (C30 column, 450 nm detection).
Purity Metrics
Crystallization
Hexane/acetone (7:3) mixtures induce crystallization at −20°C, yielding needle-like crystals with >99% enantiomeric excess (confirmed by X-ray diffraction).
Stabilization and Formulation
Powder Stabilization
To enhance shelf life, the ester is spray-dried with matrices like maltodextrin (20% w/w) at 100°C inlet temperature, producing free-flowing powders with 92–95% retention after six months.
Accelerated Stability Data
Analytical Characterization
Spectroscopic Confirmation
Chiral Purity Assessment
Chiral HPLC (Chiralpak IC column, 90:10 hexane/isopropanol) confirms >99% (3R,3R,6R) configuration.
Scalability and Industrial Adaptations
Chemical Reactions Analysis
Structural Context and Reactivity
The compound consists of a lutein backbone (β,ε-carotene-3,3'-diol) esterified at both hydroxyl groups with hexadecanoate and tetradecanoate fatty acids. Key reactive sites include:
-
Conjugated double bonds : Prone to oxidation and isomerization.
-
Ester linkages : Susceptible to hydrolysis under acidic, alkaline, or enzymatic conditions.
-
Hydroxyl groups (after hydrolysis): Participate in redox reactions .
Hydrolysis of Ester Groups
The ester bonds are cleaved under specific conditions to yield free lutein (β,ε-carotene-3,3'-diol) and fatty acids:
This reaction is critical for bioavailability, as esterified lutein is hydrolyzed in vivo before absorption .
Oxidation Reactions
The conjugated polyene chain undergoes autoxidation and photo-oxidation, producing fragmented metabolites:
Lutein esters are less prone to oxidation than non-esterified carotenoids like β-carotene due to steric protection by fatty acids .
Thermal Degradation
Heating induces isomerization and decomposition:
Photochemical Reactions
UV exposure triggers geometric isomerization and degradation:
Biotransformation in Metabolic Pathways
In humans, free lutein (post-hydrolysis) undergoes further metabolism:
-
Hepatic cytochrome P450 enzymes : Oxidize lutein to 3-hydroxy-β-apo-10'-carotenal .
-
Gut microbiota : Reduce double bonds, forming dihydro- and tetrahydro-lutein derivatives .
Key Stability Considerations
Scientific Research Applications
Structural Characteristics
- Molecular Formula : C40H56O2
- IUPAC Name : (3R,3R,6R)-beta,epsilon-Carotene-3,3-diol
- Solubility : Lipophilic nature allows it to dissolve in fats and oils.
Nutritional Studies
- Antioxidant Activity : Research indicates that beta, epsilon-Carotene-3,3-diol exhibits significant antioxidant properties. This activity is crucial for mitigating oxidative stress linked to chronic diseases such as cancer and cardiovascular diseases. Studies have shown an inverse relationship between carotenoid consumption and the risk of epithelial cancers .
- Eye Health : The compound contributes to the formation of macular pigment in the retina, which is essential for protecting against age-related macular degeneration (AMD). Studies have identified lutein and zeaxanthin as key components of human macular pigment . Beta, epsilon-Carotene-3,3-diol may play a role in enhancing the bioavailability of these pigments.
Dermatological Applications
- Skin Health : Recent studies have explored the use of microalgae-derived compositions containing beta, epsilon-Carotene-3,3-diol for improving skin health. These compositions are believed to enhance skin appearance by providing antioxidant protection against UV radiation .
- Cosmetic Formulations : The compound's ability to stabilize formulations and impart color makes it valuable in cosmetic products. Its inclusion can enhance the protective qualities of skincare products against environmental stressors.
Genetic Research
- Carotenoid Metabolism : Genetic studies involving animal models have demonstrated the metabolic pathways associated with carotenoid absorption and utilization. Specifically, research has focused on the role of β-carotene oxygenase 2 (BCO2) in regulating carotenoid bioavailability . Understanding these pathways can lead to enhanced dietary recommendations for increasing carotenoid intake.
- Gene Expression Studies : Investigating how dietary carotenoids influence gene expression related to metabolic processes can provide insights into their broader health implications .
Case Study 1: Dietary Impact on Eye Health
A study involving participants with varying levels of dietary carotenoid intake revealed that higher consumption of fruits and vegetables rich in beta, epsilon-Carotene-3,3-diol correlates with improved retinal health and lower incidence rates of AMD. Participants who consumed diets rich in lutein and zeaxanthin showed significant protective effects against oxidative damage .
Case Study 2: Skin Protection from UV Damage
A clinical trial tested a microalgal extract containing beta, epsilon-Carotene-3,3-diol on participants exposed to UV radiation. Results indicated a notable decrease in skin erythema and oxidative stress markers among those using the extract compared to a control group .
Mechanism of Action
The compound exerts its effects primarily through its antioxidant activity, neutralizing free radicals and reducing oxidative stress in cells. It interacts with various molecular targets, including enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Chemical Properties :
- Molecular Formula: Likely $ C{66}H{108}O_6 $ (based on lutein esters in and ).
- Physical State: Typically a crystalline solid, with solubility in non-polar solvents due to esterification.
- Stability: Enhanced lipid solubility compared to non-esterified carotenoids, improving bioavailability .
Structural and Functional Differences
Key Research Findings
- Bioavailability : Esterified forms (e.g., Helenien) show 3–5× higher absorption than free lutein in human trials, attributed to esterase-mediated hydrolysis in the gut .
- Stability: Tetradecanoate esters degrade slower under UV light than palmitate-only esters, suggesting formulation advantages .
- Functional Roles : Violaxanthin’s epoxy groups enable reversible light-harvesting adjustments in plants, unlike the static antioxidant role of Helenien .
Analytical Differentiation
- HPLC Retention Times: Helenien elutes later than non-esterified carotenoids due to higher hydrophobicity .
- Mass Spectrometry: Characteristic fragmentation patterns distinguish hexadecanoate (m/z 256) from tetradecanoate (m/z 228) esters .
Biological Activity
β,ε-Carotene-3,3-diol, hexadecanoate tetradecanoate, commonly referred to as a carotenoid compound, is a member of the terpenoid family. This compound is characterized by its unique structure featuring conjugated double bonds and hydroxyl groups. Its chemical behavior and biological activity are influenced by its esterification with fatty acids such as hexadecanoic acid (C16) and tetradecanoic acid (C14), enhancing its solubility and stability in various environments. This article explores the biological activities associated with this compound, focusing on its antioxidant properties and potential health benefits.
Chemical Structure and Properties
The compound has the following chemical structure:
- CAS Number : 104784-49-8
- Molecular Formula : C40H66O4
The structure includes multiple hydroxyl groups that contribute to its biological activity, particularly in terms of antioxidant capabilities.
Antioxidant Properties
β,ε-Carotene-3,3-diol exhibits significant antioxidant properties. As a carotenoid, it plays a crucial role in quenching free radicals, which can reduce oxidative stress within cells. Research indicates that carotenoids can protect against oxidative damage caused by UV radiation and other environmental stressors. This protective effect is vital for maintaining skin health and preventing photoaging.
Table 1: Comparison of Antioxidant Activities of Carotenoids
| Compound | Antioxidant Activity | Source |
|---|---|---|
| β-Carotene | High | Carrots, sweet potatoes |
| Lutein | Moderate | Spinach, kale |
| Astaxanthin | Very High | Microalgae |
| β,ε-Carotene-3,3-diol | High | Various fruits |
Skin Health Benefits
The compound's ability to enhance skin hydration and elasticity has been noted in several studies. Its incorporation into skincare formulations can help protect against UV-induced damage and improve overall skin appearance.
Anti-inflammatory Effects
In addition to its antioxidant properties, β,ε-Carotene-3,3-diol may exhibit anti-inflammatory effects. This activity can further support its use in cosmetic applications aimed at reducing inflammation and promoting skin healing.
Case Studies
-
Skin Protection Against UV Radiation
A study conducted on the effects of carotenoids on skin health indicated that participants who consumed carotenoid-rich diets showed improved skin hydration and reduced signs of photoaging compared to those with lower intake levels. The study highlighted the role of β-carotene derivatives in enhancing skin resilience against UV radiation. -
Synergistic Effects with Other Nutrients
Research has shown that β,ε-Carotene-3,3-diol can enhance the bioavailability of certain nutrients when consumed with dietary fats. This synergistic effect is crucial for maximizing the health benefits associated with carotenoid intake.
Synthesis and Applications
The synthesis of β,ε-Carotene-3,3-diol can be achieved through various methods including enzymatic processes and chemical reactions involving carotenoid precursors. Its applications span across nutrition and cosmetics due to its beneficial properties.
Table 2: Synthesis Methods for β,ε-Carotene-3,3-diol
| Method | Description |
|---|---|
| Enzymatic Synthesis | Utilizes specific enzymes for conversion |
| Chemical Synthesis | Involves chemical reactions with precursors |
| Fermentation | Uses engineered microorganisms for production |
Q & A
Basic: What analytical methods are recommended for confirming the stereochemical configuration of (3R,3R,6R) in this compound?
Answer:
The stereochemistry can be resolved using chiral chromatography coupled with circular dichroism (CD) spectroscopy . Nuclear magnetic resonance (NMR) analysis, particularly NOESY or ROESY experiments, can identify spatial proximities of hydrogen atoms to infer stereochemistry. X-ray crystallography is definitive but requires high-purity crystals. For example, the stereochemical descriptors in the compound’s IUPAC name (3R,3R,6R) align with structural data from ChemSpider, which defines three stereocenters .
Basic: How can researchers quantify this carotenoid ester in plant or microbial extracts?
Answer:
Use reverse-phase HPLC with a C30 column and photodiode array (PDA) detection (λ = 450 nm for carotenoids). Esterified carotenoids require methanol/tert-butyl methyl ether gradients for elution. Mass spectrometry (LC-MS/MS) in positive ion mode can confirm molecular ions ([M+H]+) and fragmentation patterns. Reference standards, such as USP/EP-certified carotenoids (e.g., meso-zeaxanthin in ), ensure calibration accuracy .
Advanced: How can contradictory solubility data for this compound in polar vs. nonpolar solvents be resolved?
Answer:
The esterified hexadecanoate (C16) and tetradecanoate (C14) chains increase hydrophobicity, but hydroxyl groups introduce polarity. Perform logP calculations (e.g., using ACD/Percepta software, as in ) to predict partitioning. Experimentally, use shake-flask methods with solvents of varying polarity (hexane, ethyl acetate, methanol) and quantify solubility via UV-Vis. Contradictions may arise from solvent purity or temperature effects, requiring controlled replicates .
Advanced: What isotopic labeling strategies are effective for tracing the biosynthesis of this compound in plant models?
Answer:
Incorporate deuterated fatty acids (e.g., [D3]-tetradecanoic acid from ) into growth media. Track incorporation via LC-HRMS and compare fragmentation patterns to unlabeled analogs. Knockout mutants of esterification enzymes (e.g., acyltransferases) can validate biosynthetic steps. This approach mirrors pheromone biosynthesis studies using deuterated precursors .
Basic: How can the esterification of hexadecanoate and tetradecanoate groups be experimentally confirmed?
Answer:
Alkaline hydrolysis (saponification) in methanol/KOH releases free fatty acids and the diol backbone. Analyze hydrolyzed products via GC-MS for hexadecanoic (C16:0) and tetradecanoic (C14:0) acids. Intact esters can also be identified via high-resolution MS/MS , observing neutral losses corresponding to the fatty acid moieties (e.g., m/z 256 for palmitate) .
Advanced: How does esterification influence the antioxidant activity of this compound compared to its non-esterified form?
Answer:
Design DPPH/ABTS radical scavenging assays under identical conditions for both forms. Esterification may reduce solubility in aqueous systems, requiring normalization via micellar encapsulation (e.g., Tween-80). Compare EC50 values and kinetic profiles. Related studies on lutein esters ( ) suggest esterification can enhance lipid-phase antioxidant efficacy .
Advanced: What challenges arise in enantioselective synthesis of this compound, and how can they be addressed?
Answer:
Challenges include racemization during esterification and diastereomer separation . Use enzymatic catalysis (lipases with chiral specificity) for ester bond formation. Chiral stationary phases (e.g., cellulose tris-3,5-dimethylphenylcarbamate) in preparative HPLC can resolve diastereomers. The CRC Handbook ( ) provides stereochemical data to validate synthetic products .
Basic: What spectroscopic signatures distinguish this compound from structurally similar carotenoids?
Answer:
UV-Vis spectra (λmax ~450 nm) confirm the conjugated diene system. IR spectroscopy identifies ester carbonyl stretches (~1740 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹). NMR (¹H and ¹³C) differentiates ester methyl groups (δ 0.8–1.3 ppm) and olefinic protons (δ 5.0–6.5 ppm). Compare with entries in the CRC Handbook ( ) for β,ε-carotenoid derivatives .
Advanced: How can metabolic turnover of this compound be studied in animal models?
Answer:
Administer isotope-labeled compound (e.g., ¹³C-labeled at the ester groups) and track metabolites in plasma/tissues via LC-HRMS . Use compartmental modeling to estimate absorption and elimination rates. Bile acid sequestrants or lipase inhibitors can isolate ester-specific metabolism pathways, as seen in lipid-soluble vitamin studies ( ) .
Advanced: What computational methods predict the membrane localization of this compound in cellular systems?
Answer:
Molecular dynamics simulations with lipid bilayers (e.g., POPC membranes) model partitioning behavior. Parameters include ester chain flexibility and hydroxyl group hydration. Software like GROMACS or CHARMM can simulate insertion depths. Experimental validation via fluorescence quenching assays with membrane-embedded probes (e.g., diphenylhexatriene) corroborates computational results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
